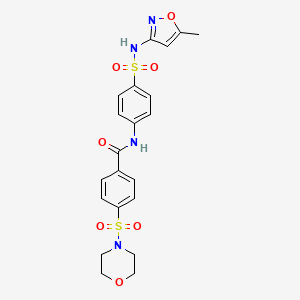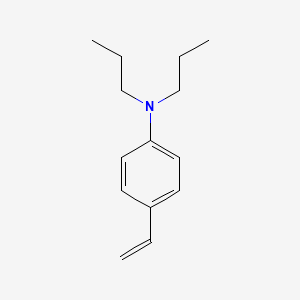![molecular formula C20H22N2O5S B2498423 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954714-75-1](/img/structure/B2498423.png)
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, the p-tolyl group, and the benzo[b][1,4]dioxine-6-sulfonamide moiety. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could potentially undergo various reactions, including ring-opening or functionalization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .Aplicaciones Científicas De Investigación
Computational Quantum Chemical Studies : A study conducted by Gaurav and Krishna (2021) in the Journal of Pharmaceutical Research International examined the Computational Quantum Chemical (CQC) aspects, including Pharmacokinetic and biological components of Uracil-5-Tertiary Sulfonamides, a category related to the compound . This research utilized NMR, FT-Raman, FT-IR, and UV-Vis spectral data, focusing on the limits of Hyperpolarizability, HOMO, and LUMO (Gaurav & Krishna, 2021).
Synthesis and Enzyme Inhibitory Potential : Abbasi et al. (2019) in the Brazilian Journal of Pharmaceutical Sciences explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. This study delved into the synthesis processes and evaluated the compounds' activities against α-glucosidase and acetylcholinesterase, indicating significant inhibitory action (Abbasi et al., 2019).
Pharmacological Evaluation and Synthesis : A study by Irshad (2018) in the Pakistan Journal of Analytical & Environmental Chemistry focused on the pharmacological evaluation and synthesis of new sulfonamides derivatives based on 1,4-Benzodioxane. The research highlighted moderate activity against butyrylcholinesterase and acetylcholinesterase, with promising activity against the lipoxygenase enzyme (Irshad, 2018).
Theoretical Investigation of Antimalarial Sulfonamides : Fahim and Ismael (2021) in the Biointerface Research in Applied Chemistry conducted a theoretical investigation of certain antimalarial sulfonamides, assessing their potential as COVID-19 drugs. This included molecular docking studies and evaluation of ADMET properties (Fahim & Ismael, 2021).
Antibacterial Potential of N-Substituted Sulfonamides : Abbasi et al. (2016) in the Russian Journal of Bioorganic Chemistry investigated the antibacterial potential of some N-substituted sulfonamides bearing benzodioxane moiety. The study indicated potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Synthesis and Biological Screening : Irshad et al. (2016) in the Pakistan Journal of Pharmaceutical Sciences presented a study on the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety and their screening against various enzymes and bacterial strains. The compounds showed good inhibitory activities and antibacterial properties (Irshad et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-2-4-16(5-3-14)22-13-15(10-20(22)23)12-21-28(24,25)17-6-7-18-19(11-17)27-9-8-26-18/h2-7,11,15,21H,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACMLPRQXJBDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)


![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)

![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)